

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Fluoro-6-methoxypyridin-3-yl)boronic acid

Cat. No.: B1461676

[Get Quote](#)

An In-Depth Technical Guide to **(5-Fluoro-6-methoxypyridin-3-yl)boronic Acid**: Properties, Synthesis, and Applications in Modern Drug Discovery

Abstract

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid has emerged as a pivotal building block in medicinal chemistry and organic synthesis. Its unique electronic and structural properties, conferred by the fluorine and methoxy substituents on the pyridine ring, make it an invaluable reagent for creating complex molecules. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's core molecular profile, including its precise molecular weight, physicochemical properties, and a representative synthetic pathway. We delve into the mechanistic rationale behind its synthesis and application, particularly in the context of palladium-catalyzed cross-coupling reactions. Furthermore, this document outlines essential quality control parameters, key applications in pharmaceutical and diagnostic development, and critical safety and handling protocols to ensure its effective and safe utilization in the laboratory.

Core Molecular Profile and Physicochemical Properties

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a substituted pyridinylboronic acid, a class of organoboron compounds widely used in organic synthesis.^[1] Its utility is primarily derived

from its stability and versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.^[2]

Chemical Structure and Identifiers

The structure features a pyridine ring functionalized with a boronic acid group at the 3-position, a fluorine atom at the 5-position, and a methoxy group at the 6-position. This specific arrangement of electron-withdrawing (fluoro) and electron-donating (methoxy) groups significantly influences the reactivity of the boronic acid moiety.

Caption: Chemical structure of **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid**.

Molecular Formula and Weight

The molecular formula of the compound is $C_6H_7BFNO_3$.^{[3][4]} Its molecular weight is a critical parameter for all experimental and industrial applications, essential for accurate reagent measurement and stoichiometric calculations.

Molecular Weight Calculation:

- Carbon (C): 6 atoms \times 12.011 u = 72.066 u
- Hydrogen (H): 7 atoms \times 1.008 u = 7.056 u
- Boron (B): 1 atom \times 10.81 u = 10.81 u
- Fluorine (F): 1 atom \times 18.998 u = 18.998 u
- Nitrogen (N): 1 atom \times 14.007 u = 14.007 u
- Oxygen (O): 3 atoms \times 15.999 u = 47.997 u
- Total Molecular Weight: 170.934 u (often rounded to 170.93 or 170.94 g/mol in supplier catalogs).^{[3][4]}

Physicochemical Data Summary

The following table summarizes the key properties and identifiers for this reagent, compiled from authoritative chemical databases and supplier information.

Property	Value	Source(s)
Molecular Weight	170.94 g/mol	[4]
Molecular Formula	C ₆ H ₇ BFNO ₃	[3][4]
CAS Number	856250-60-7	[3][4]
Appearance	White to off-white crystalline powder	[3]
IUPAC Name	(5-fluoro-6-methoxypyridin-3-yl)boronic acid	[4]
Purity (Typical)	98 - 105% (by titration)	[3]
Storage Conditions	Store at 2 - 8 °C, under inert atmosphere	[3]

The Strategic Importance of Boronic Acids in Drug Discovery

Boronic acids are not merely synthetic intermediates; they are a class of compounds with unique physicochemical properties that make them highly valuable in drug design.[2] Their ability to act as bioisosteres of carboxylic acids and form reversible covalent bonds with diols—present in many biological targets—has driven their incorporation into therapeutic agents.[2] The first boronic acid-containing drug approved by the FDA was Bortezomib (Velcade®) in 2003, a proteasome inhibitor for treating multiple myeloma.[2] Since then, several others have been approved, including Vaborbactam, a β -lactamase inhibitor.[2][5]

The rise of boronic acids in medicinal chemistry is due to several desirable features[2][5]:

- **Versatile Reactivity:** They are exceptionally effective in Suzuki-Miyaura cross-coupling reactions, one of the most robust methods for forming C-C bonds.[3]
- **Stability:** Arylboronic acids are generally stable to air and moisture, making them easy to handle and store compared to more reactive organometallic reagents.[2]

- **Low Toxicity:** The boronic acid functional group is typically well-tolerated, and its metabolic byproduct, boric acid, is considered a "green compound" that can be eliminated by the body.
[2]

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid is a prime example of a "next-generation" building block, where the pyridine core and its substituents are strategically chosen to fine-tune the properties of the final drug candidate, such as efficacy, selectivity, and pharmacokinetic profile.[3]

Representative Synthesis and Mechanistic Insights

While the exact proprietary synthesis methods may vary, a common and logical approach for preparing pyridyl boronic acids involves a lithium-halogen exchange reaction on a suitable precursor, followed by quenching with a borate ester. This method offers high yields and is adaptable to various substituted pyridines.[1]

A Plausible Synthetic Workflow

The following protocol is a representative, field-proven method adapted from established procedures for analogous compounds.[1] The causality for each step is explained to provide a deeper understanding of the process.

Step 1: Precursor Preparation (Not Shown) The synthesis begins with a suitable precursor, such as 3-bromo-5-fluoro-6-methoxypyridine. This starting material provides the correct arrangement of substituents and a halogen "handle" for the subsequent metallation step.

Step 2: Lithiation and Borylation

- **Inert Atmosphere:** A reaction vessel is charged with the brominated precursor and an anhydrous aprotic solvent like tetrahydrofuran (THF). The system is maintained under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.
- **Low-Temperature Cooldown:** The solution is cooled to a low temperature, typically -78 °C (a dry ice/acetone bath). This is critical to control the highly exothermic lithium-halogen exchange and prevent side reactions, such as the reaction of the generated lithiopyridine with another molecule of the starting material.

- **Organolithium Addition:** An organolithium reagent, most commonly n-butyllithium (n-BuLi), is added dropwise. The n-BuLi rapidly exchanges with the bromine atom on the pyridine ring, generating the highly nucleophilic 3-lithiopyridine intermediate.
- **Borylation Quench:** A trialkyl borate, such as triisopropyl borate ($\text{B}(\text{OiPr})_3$), is added to the reaction mixture. The nucleophilic carbon of the lithiopyridine attacks the electrophilic boron atom of the borate ester. This step must also be performed at low temperature to prevent the addition of more than one lithiopyridine equivalent to the boron center.
- **Warming:** After the addition is complete, the reaction is allowed to slowly warm to room temperature.

Step 3: Hydrolysis and Isolation

- **Acidic Workup:** The reaction is quenched by the addition of an aqueous acid (e.g., HCl). This step serves two purposes: it hydrolyzes the boronic ester intermediate to the desired boronic acid and neutralizes any remaining organolithium reagent.
- **Extraction & Purification:** The aqueous and organic layers are separated. The product is typically extracted, dried, and purified, often by recrystallization or column chromatography, to yield the final white to off-white crystalline solid.[3]



[Click to download full resolution via product page](#)

Caption: Representative workflow for the synthesis of a pyridyl boronic acid.

Quality Control and Characterization

Ensuring the identity and purity of **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid** is paramount for its successful application and for the reproducibility of experimental results. A self-validating system of quality control involves a combination of techniques.

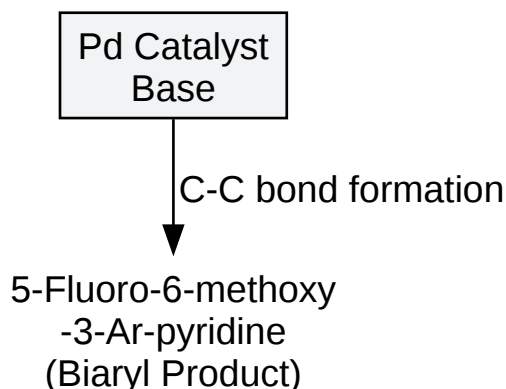
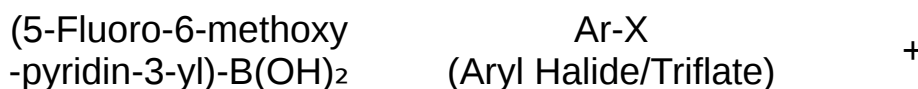
- **Purity Assessment by Titration:** As noted by suppliers, a common method for determining the purity of boronic acids is through titration.^[3] This quantitative analysis measures the acidic content and provides an assay value, which can sometimes exceed 100% if the sample contains partially dehydrated forms like boroxines (anhydrides).
- **Structural Confirmation by NMR Spectroscopy:** Nuclear Magnetic Resonance (NMR) is the most powerful tool for confirming the chemical structure.
 - ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring, the methoxy group protons, and the exchangeable protons of the B(OH)₂ group.
 - ¹³C NMR: This provides information on the carbon skeleton of the molecule.
 - ¹⁹F NMR & ¹¹B NMR: These specialized techniques can be used to directly observe the fluorine and boron atoms, respectively, providing unambiguous confirmation of their presence and chemical environment.^[6]
- **Melting Point Analysis:** A sharp and consistent melting point range is a good indicator of high purity.

Key Applications in Research and Development

The unique substitution pattern of **(5-Fluoro-6-methoxypyridin-3-yl)boronic acid** makes it a highly sought-after reagent in several advanced applications.^[3]

Suzuki-Miyaura Cross-Coupling Reactions

This is the primary application for this compound.^[3] It serves as the organoboron partner in palladium-catalyzed reactions to couple the (5-fluoro-6-methoxypyridin-3-yl) moiety with various aryl or heteroaryl halides or triflates. This reaction is a cornerstone of modern pharmaceutical synthesis, enabling the construction of complex biaryl structures found in many drug candidates targeting cancer and infectious diseases.^{[2][3]}



[Click to download full resolution via product page](#)

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Bioconjugation and Diagnostics

Boronic acids can form reversible covalent bonds with 1,2- or 1,3-diols. This property is exploited in bioconjugation to link molecules to sugars, glycoproteins, or other biomolecules. This allows researchers to attach drugs or imaging agents to specific biological targets, thereby improving specificity and reducing off-target effects.[3] In diagnostics, this interaction can be used in assays for the sensitive and specific detection of biomolecules.[3]

Materials Science

The unique chemical properties of this compound also lend themselves to applications in material science, such as in the development of advanced sensors or as components in catalysts where its electronic features can facilitate efficient chemical reactions.[3]

Safety, Handling, and Storage

Proper handling and storage are essential for user safety and to maintain the integrity of the reagent. The following guidelines are synthesized from standard safety data sheets (SDS) for similar boronic acids.[7][8]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[\[7\]](#)[\[8\]](#)
- Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[\[7\]](#) Boronic acids are often classified as causing respiratory irritation.[\[7\]](#)
- Hazard Identification: This compound is typically classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[7\]](#)[\[8\]](#)
- First Aid Measures:
 - Skin Contact: Immediately wash the affected area with plenty of soap and water.[\[8\]](#)
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[\[7\]](#)[\[8\]](#)
 - Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[\[7\]](#)
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place as recommended (typically 2-8 °C).[\[3\]](#)[\[8\]](#) The compound should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[\[8\]](#)
- Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations. Do not let the product enter drains.[\[7\]](#)

Conclusion

(5-Fluoro-6-methoxypyridin-3-yl)boronic acid, with a molecular weight of approximately 170.94 g/mol, is more than just a chemical reagent; it is an enabling tool for innovation in drug discovery and material science. Its well-defined structure and predictable reactivity in powerful synthetic methods like the Suzuki-Miyaura coupling allow scientists to construct novel molecular architectures with high precision. Understanding its core properties, synthetic origins, and safe handling protocols is fundamental to harnessing its full potential in advancing scientific research and developing next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (5-Fluoro-6-methoxypyridin-3-yl)boronic acid | C₆H₇BFNO₃ | CID 44717400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. aksci.com [aksci.com]
- 8. fishersci.pt [fishersci.pt]
- To cite this document: BenchChem. [(5-Fluoro-6-methoxypyridin-3-yl)boronic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1461676#5-fluoro-6-methoxypyridin-3-yl-boronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com